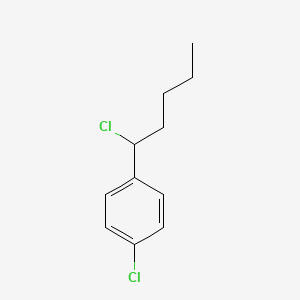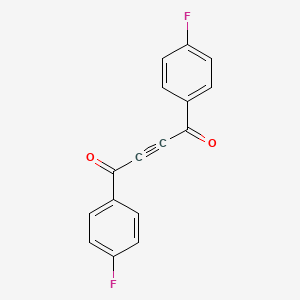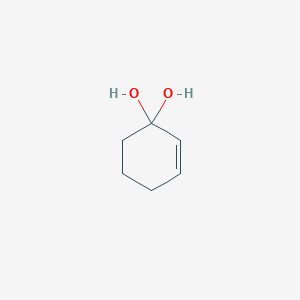![molecular formula C12H9ClO2 B14278942 [1,1'-Biphenyl]diol, 4-chloro- CAS No. 138396-05-1](/img/structure/B14278942.png)
[1,1'-Biphenyl]diol, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]diol, 4-chloro-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to each benzene ring and a chlorine atom attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]diol, 4-chloro- can be achieved through several methods. One common approach involves the chlorination of biphenyl followed by hydroxylation. The chlorination step typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]diol, 4-chloro- often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]diol, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]diol, 4-chloro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, [1,1’-Biphenyl]diol, 4-chloro- is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]diol, 4-chloro- involves its interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
4-chlorobiphenyl: A monochlorobiphenyl with a chlorine substituent at position 4.
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups at positions 4 and 4’.
Uniqueness: [1,1’-Biphenyl]diol, 4-chloro- is unique due to the presence of both hydroxyl and chlorine functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138396-05-1 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
SBZPASPFBUIKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)

